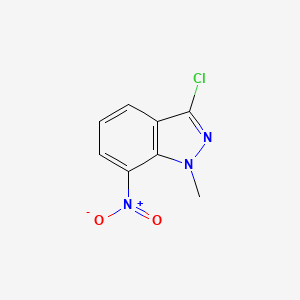

3-chloro-1-methyl-7-nitro-1H-indazole

Description

Historical Development and Academic Significance of Indazole Chemistry

The study of indazoles dates back to the 19th century, with initial synthesis credited to Emil Fischer in 1883. For many years, research into indazole chemistry was steady but not extensive. However, the last few decades have seen a surge in interest, driven by the discovery of potent biological activities associated with indazole-containing molecules. guidechem.com This has spurred the development of numerous novel and efficient synthetic methodologies for creating diverse indazole derivatives. nih.gov

Academically, the indazole ring system is significant for its unique chemical properties and tautomerism. It can exist in three tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and, therefore, the most predominant. nih.gov The ability to functionalize the indazole core at various positions has allowed chemists to create large libraries of compounds for screening, leading to the identification of molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. researchgate.netchemicalbook.com

The 1H-Indazole Core as a Privileged Structure in Chemical Biology Research

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 1H-indazole core is widely recognized as such a scaffold. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow it to serve as an effective mimic (bioisostere) of other important biological motifs, such as indoles. This versatility has made it a cornerstone in the design of enzyme inhibitors and receptor modulators.

The significance of the 1H-indazole scaffold is underscored by its presence in numerous clinically approved drugs and investigational agents. For instance, pazopanib and axitinib are indazole-containing tyrosine kinase inhibitors used in cancer therapy, while benzydamine is an indazole-based non-steroidal anti-inflammatory drug. researchgate.net The wide-ranging therapeutic applications highlight the core's ability to be chemically modified to achieve specific interactions with diverse biological macromolecules.

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Tyrosine Kinase Inhibitors | FGFR, EGFR, Tyrosine Kinases | Oncology |

| Anti-inflammatory Agents | Cyclooxygenase (COX) | Inflammation, Pain |

| Serotonin Receptor Antagonists | 5-HT3, 5-HT4 receptors | Nausea, GI disorders |

| Antimicrobial Agents | Bacterial and Fungal enzymes | Infectious Diseases |

| Anti-HIV Agents | HIV Protease | Virology |

| Nitric Oxide Synthase Inhibitors | nNOS | Neuroscience |

Specific Focus: 3-chloro-1-methyl-7-nitro-1H-indazole as a Model Compound for Advanced Investigation

Within the vast family of indazoles, specific derivatives are synthesized as building blocks for more complex molecules. This compound is one such compound, designed for use in advanced chemical synthesis and investigation. While detailed research studies on this specific molecule are not extensively published, its structure and chemical properties make it a valuable tool in chemical biology.

This compound is characterized by several key functional groups that enable its use as a versatile synthetic intermediate. The chloro group at the 3-position can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The nitro group at the 7-position is a strong electron-withdrawing group that can influence the reactivity of the indazole ring and can also be chemically reduced to an amine, providing a handle for further derivatization. The methyl group at the 1-position prevents tautomerization and provides a fixed isomeric structure.

Commercially, this compound is categorized as a "Protein Degrader Building Block," indicating its intended use in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), which are a major focus of modern drug discovery. calpaclab.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74209-36-2 |

| Molecular Formula | C8H6ClN3O2 |

| Molecular Weight | 211.605 g/mol |

| Purity | ≥97% |

| Intended Use | Research; Building Block for Protein Degraders |

While a specific synthesis for this compound is not detailed in peer-reviewed literature, a probable synthetic route can be inferred from the synthesis of its isomer, 3-chloro-1-methyl-5-nitro-1H-indazole. chemicalbook.com The likely procedure involves the N-alkylation of the parent 3-chloro-7-nitro-1H-indazole using a methylating agent like methyl iodide in the presence of a base. This type of reaction is a standard and well-documented method for the preparation of N-substituted indazoles. chemicalbook.com The precise characterization of the final product would then be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methyl-7-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAKLDPCWYSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Chloro 1 Methyl 7 Nitro 1h Indazole and Its Analogues

Foundational Synthetic Routes to the 1H-Indazole Ring System

The construction of the 1H-indazole core, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various synthetic approaches. These methods generally fall into two categories: the formation of the heterocyclic ring from acyclic or different cyclic precursors, and the functionalization of a pre-existing indazole scaffold.

Cyclization Reactions for Indazole Formation

Cyclization strategies are paramount for the de novo synthesis of the indazole ring. These methods typically involve the formation of a key N-N bond and subsequent or concurrent ring closure.

One classical and widely used approach is the Jacobson synthesis , which involves the diazotization of o-toluidine (B26562) derivatives followed by an intramolecular cyclization. chemicalbook.com This method is effective for producing a range of substituted indazoles. Another common pathway involves the intramolecular cyclization of arylhydrazones. For instance, the treatment of arylhydrazones with oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can induce a direct aryl C-H amination to form the indazole ring. nih.gov Similarly, the intramolecular cyclization of hydrazones derived from acetophenones and benzophenones can be facilitated by reagents like polyphosphoric acid (PPA). researchgate.net

Modern synthetic chemistry has introduced several metal-catalyzed and annulation reactions. A versatile approach is the [3+2] cycloaddition reaction between an aryne and a diazo compound or a hydrazone. acs.orgorganic-chemistry.org This method allows for the construction of the five-membered pyrazole ring onto a benzene precursor. Additionally, transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-N bond formation, have proven effective. nih.govcaribjscitech.com One such strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones, mediated by copper catalysts. nih.gov

Table 1: Selected Cyclization Strategies for 1H-Indazole Synthesis

| Method | Precursors | Key Reagents/Conditions | Reference |

| Diazotization/Cyclization | o-Toluidine derivatives | NaNO₂, Acetic Acid | chemicalbook.com |

| Intramolecular C-H Amination | Arylhydrazones | Iodine, PIFA | nih.gov |

| [3+2] Cycloaddition | Arynes and Hydrazones/Diazo compounds | CsF or other catalysts | acs.orgorganic-chemistry.org |

| Reductive Cyclization | 2-Nitrobenzaldehyde derivatives | Base | chemicalbook.com |

| Condensation/Cyclization | o-Halobenzaldehydes and Hydrazine (B178648) | Heat | chemicalbook.com |

| Copper-Catalyzed Cyclization | o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | nih.gov |

Derivatization of Pre-existing Indazole Cores

Once the 1H-indazole nucleus is formed, it can be further modified through various functionalization reactions. This is often a more direct route to obtaining specific substitution patterns. Key derivatization reactions include N-alkylation, halogenation, and nitration.

N-Functionalization : The indazole ring possesses two nitrogen atoms (N-1 and N-2) that can be alkylated or arylated. Direct alkylation often yields a mixture of N-1 and N-2 isomers, with the ratio depending on the reaction conditions and the electronic nature of substituents on the indazole ring. nih.gov

C-Functionalization : The carbon atoms of the indazole scaffold, particularly the C-3 position, are targets for functionalization. Halogenation, arylation, alkylation, and nitration at the C-3 position are common transformations used to build molecular complexity. chim.itmdpi.com These reactions are crucial for introducing groups that can be further modified, for example, through cross-coupling reactions. mdpi.com

Directed Synthesis of 3-chloro-1-methyl-7-nitro-1H-indazole

The synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the methyl, chloro, and nitro groups. The order in which these substituents are introduced is dictated by the principles of regioselectivity in electrophilic substitution and N-alkylation reactions on the indazole core. A plausible synthetic pathway involves the formation of a 7-nitro-1H-indazole intermediate, followed by chlorination and N-methylation, or N-methylation followed by nitration and chlorination.

Regioselective N-Alkylation Strategies for 1-Methyl Substitution

Achieving regioselective N-alkylation to favor the N-1 position over the N-2 position is a significant challenge in indazole chemistry. The outcome is influenced by steric and electronic factors, as well as the choice of reagents and solvent. beilstein-journals.org

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov However, direct alkylation can lead to mixtures. nih.gov Research has shown that specific conditions can favor one isomer over the other. For instance, using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to provide high N-1 selectivity for indazoles with electron-deficient C-3 substituents. beilstein-journals.orgd-nb.info

Conversely, the presence of an electron-withdrawing group at the C-7 position, such as a nitro group, has been reported to strongly direct alkylation to the N-2 position. beilstein-journals.orgrsc.org This makes the direct methylation of 7-nitro-1H-indazole a challenging route for obtaining the desired N-1 methyl isomer. To circumvent this, two alternative strategies are more viable:

Pre-cyclization N-methylation : The methyl group can be incorporated before the indazole ring is formed. This can be achieved by using methylhydrazine as a reactant in a cyclization reaction with an appropriate o-halobenzaldehyde or ketone precursor. chemicalbook.com

Methylation prior to nitration : N-methylation of the unsubstituted or C-3 chlorinated indazole can be performed first, followed by the introduction of the nitro group at the C-7 position.

Table 2: Conditions Influencing Indazole N-Alkylation Regioselectivity

| Substrate | Alkylating Agent | Base / Solvent | Major Product | Reference |

| Methyl 1H-indazole-3-carboxylate | Pentyl Bromide | NaH / THF | N-1 | beilstein-journals.org |

| 6-Nitro-1H-indazole | Methyl Iodide | (heat, sealed tube) | N-2 | researchgate.net |

| 7-Nitro-1H-indazole | Methylating Agents | Neutral Conditions | N-2 (major) | beilstein-journals.orgrsc.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH / DMF | N-1 (38%), N-2 (46%) | beilstein-journals.org |

Halogenation at the C-3 Position of Indazoles

The C-3 position of the indazole ring is susceptible to electrophilic halogenation. chim.it This reaction is a key step for introducing a handle that can be used in subsequent cross-coupling reactions or as a final substituent.

Chlorination at C-3 can be effectively achieved using N-chlorosuccinimide (NCS). researchgate.net The reaction typically proceeds under mild conditions. The reactivity of the C-3 position makes this functionalization relatively straightforward, often with high yields. chim.it The halogenation can be performed on either N-unsubstituted or N-alkylated indazoles. For the synthesis of the target compound, chlorination could be performed on 1-methyl-7-nitro-1H-indazole or 7-nitro-1H-indazole prior to the methylation step.

Nitro Group Introduction and Positional Selectivity at C-7

The introduction of a nitro group onto the benzene portion of the indazole ring is achieved through electrophilic nitration. The position of nitration is directed by the existing substituents and the electronic nature of the indazole ring system. Achieving selectivity for the C-7 position can be challenging.

Direct nitration of 1H-indazole or 1-methyl-1H-indazole typically results in a mixture of isomers, with the 5-nitro derivative often being the major product due to electronic factors. The synthesis of 7-nitro-1H-indazole, a known compound and selective inhibitor of neuronal nitric oxide synthase, often starts from a precursor that facilitates nitration at the desired position. wikipedia.org One established route involves the cyclization of a pre-nitrated starting material, such as 2-methyl-6-nitroaniline (B18888). google.com This approach ensures that the nitro group is unambiguously placed at the C-7 position of the resulting indazole.

A review of functionalization reactions notes the synthesis of 3,7-dinitro-1H-indazole from a 7-nitroindazole (B13768) precursor, indicating that 7-nitro-1H-indazole is a viable synthetic intermediate. chim.it While direct C-7 nitration is difficult, a synthetic sequence starting from 2-methyl-6-nitroaniline to form 7-nitro-1H-indazole, followed by subsequent chlorination and N-methylation (while navigating the regioselectivity challenges), represents a logical, albeit complex, pathway to the target molecule. google.comnih.gov

Advanced Synthetic Methodologies for Diverse Functionalization

The strategic introduction of various functional groups onto the this compound core is achieved through a range of advanced synthetic reactions. These methodologies allow for the construction of complex molecules with tailored properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the C3 position of this compound is a suitable handle for such transformations, although its reactivity can be influenced by the electron-withdrawing nitro group at the C7 position.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For indazole derivatives, the Suzuki-Miyaura coupling has been successfully applied to introduce aryl and heteroaryl moieties. chemrxiv.orgnih.gov While specific examples for this compound are not extensively documented, studies on related chloroindazoles suggest that with appropriate palladium catalysts and ligands (e.g., those based on XPhos or SPhos), the coupling can proceed effectively. nih.gov The electron-withdrawing nature of the 7-nitro group is expected to enhance the electrophilicity of the C3 position, potentially facilitating the oxidative addition step in the catalytic cycle.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing a direct route to amino-substituted indazoles. wikipedia.org The amination of 3-chloroindazoles has been demonstrated to be a viable synthetic strategy. researchgate.net For this compound, the reaction with primary or secondary amines in the presence of a palladium catalyst and a suitable base would yield the corresponding 3-amino-1-methyl-7-nitro-1H-indazole derivatives. The choice of ligand is critical to the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, leading to the formation of substituted alkynes. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a valuable method for introducing alkynyl groups onto the indazole core, which can then be further elaborated. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org Studies have shown the successful application of the Heck reaction to 3-bromo-1-methyl-1H-indazole and 3-chloro-1-methyl-1H-indazole, indicating its feasibility for C-C bond formation at the C3 position. beilstein-journals.orgbeilstein-journals.org The reaction with various alkenes would lead to the corresponding 3-vinyl-1-methyl-7-nitro-1H-indazole derivatives.

A representative data table for a Heck reaction involving a related 3-chloro-1-methyl-1H-indazole is presented below:

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMA | 120 | 82 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | 68 |

Note: The yields are illustrative and based on general outcomes for Heck reactions with chloroarenes.

1,3-Dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings. wikipedia.orgfrontiersin.org This strategy can be employed to introduce diverse heterocyclic moieties onto the indazole core, often starting from an azide (B81097) or a nitrone derivative.

For instance, a derivative of the target compound, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, has been utilized in 1,3-dipolar cycloaddition reactions. acs.org The allyl group at the N1 position can serve as the dipolarophile. Reaction with various dipoles, such as nitrile oxides or azides, leads to the formation of new heterocyclic rings fused or linked to the indazole core.

A particularly well-known example of this reaction type is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, which provides a highly efficient and regioselective route to 1,2,3-triazoles. youtube.com An azido-functionalized nitroindazole could react with a terminal alkyne to yield a triazolyl-indazole derivative.

The table below illustrates the outcomes of a 1,3-dipolar cycloaddition of a 3-chloro-6-nitro-1-propargyl-1H-indazole with different azides, demonstrating the synthesis of triazole derivatives.

| Entry | Azide | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzyl azide | CuSO₄·5H₂O/Na-ascorbate | t-BuOH/H₂O | RT | 92 |

| 2 | Phenyl azide | CuSO₄·5H₂O/Na-ascorbate | t-BuOH/H₂O | RT | 88 |

| 3 | 4-Methoxybenzyl azide | CuSO₄·5H₂O/Na-ascorbate | t-BuOH/H₂O | RT | 95 |

Note: This data is representative of CuAAC reactions with similar substrates.

The chlorine atom at the C3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the C7 position further activates the indazole ring towards nucleophilic attack, although its effect is more pronounced at the ortho and para positions relative to it (C6 and C4/C8, if considering the benzene ring alone). The pyrazole part of the indazole system also influences the reactivity.

Amination: The displacement of the C3-chloro group by various amines (primary, secondary, and ammonia) provides a straightforward route to 3-aminoindazole derivatives. A study on the synthesis of new nitrogenous derivatives based on 3-chloro-1-methyl-1H-indazole demonstrated the reaction with amino acids, followed by cyclization. This highlights the utility of the C3-chloro group as a leaving group in SNAr reactions.

Thiolation: The reaction with thiols or their corresponding thiolates can introduce sulfur-containing moieties at the C3 position. The reactivity of chloroarenes activated by nitro groups with thiols is well-established. For example, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiol compounds proceeds readily. nih.gov By analogy, this compound is expected to react with various thiols in the presence of a base to afford 3-thioether derivatives.

The following table presents representative examples of nucleophilic substitution on a 3-chloro-1-methyl-indazole derivative.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Product |

| 1 | Morpholine | K₂CO₃ | DMF | 100 | 3-Morpholino-1-methyl-1H-indazole |

| 2 | Sodium thiophenoxide | - | DMF | 80 | 3-(Phenylthio)-1-methyl-1H-indazole |

| 3 | Sodium methoxide | - | Methanol | Reflux | 3-Methoxy-1-methyl-1H-indazole |

Chemo-, Regio-, and Stereoselective Control in Indazole Synthesis

Achieving selectivity in the synthesis and functionalization of substituted indazoles is a key challenge. The presence of multiple reactive sites and the potential for isomerism necessitate careful control over reaction conditions.

Chemoselectivity: In a molecule like this compound, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in metal-catalyzed cross-coupling reactions, the C-Cl bond is typically more reactive than C-H bonds, allowing for selective functionalization at the C3 position. The nitro group is generally stable under these conditions but can be reduced under specific catalytic systems.

Regioselectivity: This is particularly important in the context of electrophilic substitution on the benzene ring of the indazole. The directing effects of the existing substituents play a crucial role. The methyl group at N1 is an activating group, while the chloro and nitro groups are deactivating. The nitro group is a strong meta-director in electrophilic aromatic substitution. organic-chemistry.org However, in nucleophilic aromatic substitution, the nitro group activates the ring, particularly at positions ortho and para to it. The regioselectivity of nucleophilic attack on the indazole ring will be influenced by the combined electronic effects of all substituents.

Stereoselectivity: The introduction of chirality into indazole derivatives is important for their application as pharmaceuticals. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. For example, a highly enantioselective C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been developed using copper hydride catalysis, leading to the formation of indazoles with a C3-quaternary chiral center. chemrxiv.orgmit.edumit.eduelsevierpure.com This demonstrates that stereocontrol can be achieved at the C3 position of the indazole core, providing access to enantiomerically enriched compounds.

Chemical Reactivity and Reaction Mechanism Investigations of the 3 Chloro 1 Methyl 7 Nitro 1h Indazole System

Reactivity of the Nitro Group: Reduction Pathways and Electrophilic Activation

The nitro group at the C-7 position is a dominant functional group that primarily undergoes reduction to an amino group. This transformation is a cornerstone for further derivatization, converting the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which fundamentally alters the molecule's electronic properties.

The reduction of aromatic nitro compounds, including nitroindazoles, can be achieved through several established pathways. The process generally proceeds through nitroso and hydroxylamine (B1172632) intermediates, though these are rarely isolated. Common laboratory and industrial methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This is often a clean and efficient method, proceeding under mild conditions.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in HCl is particularly effective for the reduction of nitroindazoles.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C or Raney Nickel) can serve as the hydrogen source, avoiding the need for pressurized hydrogen gas.

The resulting 7-amino-3-chloro-1-methyl-1H-indazole is a valuable intermediate for the synthesis of more complex molecules. While the nitro group itself is not typically subject to electrophilic attack, its powerful electron-withdrawing nature profoundly deactivates the aromatic ring, a topic further explored in section 4.4.

Reactivity at the Chlorine Substituent: Nucleophilic Aromatic Substitution and Derivatization

The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr). The viability of this reaction is significantly enhanced by the electronic landscape of the molecule. The indazole ring system, coupled with the potent electron-withdrawing effect of the 7-nitro group, sufficiently activates the C-3 position for attack by nucleophiles. youtube.comopenstax.org

The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the nitro group. In the second step, the chloride ion is expelled as the leaving group, restoring the aromaticity of the ring. openstax.org

This pathway allows for the introduction of a wide array of functional groups at the C-3 position through reaction with various nucleophiles.

| Nucleophile | Reagent Example | Resulting C-3 Substituent | Product Class |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | -OH | Indazolone |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ | 3-Alkoxyindazole |

| Amine | Ammonia (NH₃), Alkylamines (RNH₂) | -NH₂, -NHR | 3-Aminoindazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | 3-Thioetherindazole |

| Cyanide | Sodium Cyanide (NaCN) | -CN | 3-Cyanoindazole |

The rate of these substitution reactions is dependent on the strength of the incoming nucleophile, the stability of the Meisenheimer intermediate, and the reaction conditions such as solvent and temperature. byjus.comlibretexts.org

Reactivity at the N-1 Nitrogen: Alkylation and Acylation Mechanistic Studies

While the target molecule is already methylated at the N-1 position, understanding the mechanism of its formation is crucial to indazole chemistry. The direct alkylation of an unsubstituted 3-chloro-7-nitro-1H-indazole presents a challenge of regioselectivity, as reaction can occur at either the N-1 or N-2 position, often yielding a mixture of isomers. beilstein-journals.orgnih.gov

The outcome of the alkylation is governed by a delicate balance of steric, electronic, and reaction conditions, often understood in the context of kinetic versus thermodynamic control. researchgate.netnih.govlibretexts.orgwikipedia.org

Kinetic vs. Thermodynamic Control: The deprotonated indazolyl anion is a resonance-stabilized species with nucleophilic character at both nitrogen atoms. The N-1 substituted product is generally the more thermodynamically stable isomer due to the preservation of the benzene-like aromaticity of the six-membered ring. beilstein-journals.orgnih.gov The N-2 isomer is often the kinetic product, forming faster under certain conditions. Reactions run at lower temperatures may favor the kinetic N-2 product, while higher temperatures or conditions that allow for equilibration can lead to the thermodynamic N-1 product. nih.govwikipedia.org

Influence of Reaction Conditions: The choice of base and solvent is critical in directing the regioselectivity.

Using NaH in THF with indazoles bearing an electron-withdrawing group at C-3 (like a chloro or ester group) often favors N-1 alkylation. This is rationalized by a proposed mechanism where the sodium cation chelates between the N-2 nitrogen and a heteroatom on the C-3 substituent, sterically blocking this position and directing the incoming electrophile to N-1. nih.govbeilstein-journals.orgresearchgate.net

Conditions like Cs₂CO₃ in DMF are also commonly used but may result in lower selectivity, producing mixtures of N-1 and N-2 isomers. beilstein-journals.org

Mitsunobu conditions (e.g., using an alcohol, DEAD, and TPP) have been shown to strongly favor the formation of the N-2 regioisomer. beilstein-journals.org

Influence of Substituents: The 7-nitro group plays a significant role. Studies on 7-substituted indazoles have shown that bulky or electron-withdrawing groups at this position can sterically hinder the N-1 position and electronically favor attack at N-2, leading to excellent N-2 regioselectivity. beilstein-journals.orgd-nb.info This contrasts with the chelation-controlled N-1 selectivity often driven by C-3 substituents. Therefore, predicting the outcome for the 3-chloro-7-nitro-1H-indazole precursor requires careful consideration of this electronic tug-of-war.

Acylation reactions, in contrast to alkylation, tend to be more selective for the N-1 position. This is often attributed to the potential for the initially formed N-2 acyl product to isomerize to the more thermodynamically stable N-1 isomer. beilstein-journals.org

| Condition | Favored Product | Plausible Rationale | Reference |

|---|---|---|---|

| NaH in THF (with C-3 chelating group) | N-1 | Kinetic control via chelation of metal cation at N-2. | nih.govbeilstein-journals.orgresearchgate.net |

| Cs₂CO₃ in DMF | Mixture (often) | Less specific ion pairing, competition between sites. | beilstein-journals.org |

| Mitsunobu Reaction (ROH, DEAD, TPP) | N-2 | Mechanism favors attack at the more nucleophilic N-2. | beilstein-journals.org |

| High Temperature / Equilibration | N-1 | Thermodynamic control, formation of the most stable isomer. | nih.gov |

| Substituent at C-7 | N-2 | Steric hindrance and electronic effects at N-1. | beilstein-journals.orgd-nb.info |

Influence of Substituents on Aromatic Ring Reactivity and Electrophilic/Nucleophilic Pathways

The reactivity of the benzene (B151609) portion of the indazole ring is heavily influenced by the combined electronic effects of the substituents and the fused pyrazole (B372694) ring itself. lumenlearning.com

Electron-donating Groups (Activating): The N-1 methyl group is a weak electron-donating group (+I effect), which slightly increases the electron density of the ring system.

Electron-withdrawing Groups (Deactivating): The C-7 nitro group is a powerful deactivating group through both inductive (-I) and resonance (-M) effects. The C-3 chloro group is also deactivating via its inductive effect (-I). The fused pyrazole ring itself generally acts as an electron-withdrawing entity with respect to the benzene ring.

Nucleophilic Pathways: The molecule is highly activated for nucleophilic attack. As discussed in section 4.2, the primary pathway is the SNAr reaction at the C-3 position. The strong electron-withdrawing nature of the 7-nitro group is essential for stabilizing the anionic Meisenheimer intermediate required for this reaction. youtube.comopenstax.org

Investigation of Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics and thermodynamics provides a deeper, quantitative understanding of the reactivity of the 3-chloro-1-methyl-7-nitro-1H-indazole system.

Thermodynamic Profiles: The relative stability of isomers and tautomers is a key thermodynamic consideration in indazole chemistry.

Tautomeric Stability: For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. Computational studies (MP2/6-31G**) indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov This inherent stability is a driving force favoring the formation of N-1 substituted products under thermodynamic control. nih.govbeilstein-journals.org

Isomer Stability: Similarly, 1-alkylindazoles are generally more thermodynamically stable than their 2-alkyl counterparts.

Reaction Kinetics: The kinetics of the reactions are dictated by the activation energies of the competing pathways.

SNAr Kinetics: The rate of nucleophilic aromatic substitution at C-3 follows second-order kinetics, being dependent on the concentration of both the indazole substrate and the nucleophile. libretexts.org The rate is significantly increased by the presence of the electron-withdrawing 7-nitro group, which lowers the activation energy by stabilizing the transition state leading to the Meisenheimer complex.

| Parameter | System | Value | Significance | Reference |

|---|---|---|---|---|

| Energy Difference (ΔE) | 1H- vs. 2H-Indazole Tautomer | ~15 kJ/mol (~3.6 kcal/mol) | 1H-tautomer is more stable, favoring N-1 products under thermodynamic control. | nih.gov |

| Activation Energy (Ea) | N-1 Alkylation (Calculated) | 17.22 kcal/mol (overall barrier) | In this specific calculated case, the N-2 pathway has a lower overall barrier, favoring kinetic N-2 product. | wuxibiology.com |

| N-2 Alkylation (Calculated) | 13.87 kcal/mol |

Isomerization and Tautomerism Studies in Substituted Indazoles

Annular tautomerism is a fundamental characteristic of the indazole ring system, involving the migration of a proton between the N-1 and N-2 positions. beilstein-journals.orgnih.gov This equilibrium exists between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.

As established, the 1H-tautomer is the predominant and thermodynamically more stable form. nih.gov This equilibrium is central to understanding the reactivity of the indazole nucleus, particularly in N-substitution reactions. Although the reaction proceeds through a common anion, the position of the pre-reaction equilibrium and the relative stabilities of the final N-1 and N-2 products dictate the final product distribution under thermodynamic control.

In certain substituted indazoles, the presence of specific groups can influence the tautomeric equilibrium. For example, in 7-nitro-1H-indazole, a strong intramolecular hydrogen bond can form between the N-1 proton and an oxygen atom of the C-7 nitro group. This interaction can effectively "lock" the molecule in the 1H-tautomeric form, preventing prototropy. nih.gov

Furthermore, isomerization between N-1 and N-2 substituted products can occur. While N-alkylation is often irreversible, N-acylated indazoles can sometimes isomerize. It has been proposed that an initially formed, kinetically favored N-2 acyl indazole can rearrange to the more thermodynamically stable N-1 acyl indazole, particularly under conditions that facilitate this equilibrium. beilstein-journals.org This provides a synthetic route to pure N-1 acylated products even if the initial reaction is not perfectly selective.

Computational Chemistry and Advanced Theoretical Modeling

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground state properties of molecules with high accuracy. Theoretical studies on related nitroindazole compounds have frequently employed DFT, particularly using the B3LYP hybrid functional with various basis sets, to elucidate their molecular characteristics. researchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For related nitroindazole derivatives, calculations have shown that the fused indazole ring system is essentially planar. nih.gov The geometry of the molecule, including key bond lengths, bond angles, and dihedral angles, is optimized by finding the minimum energy conformation.

Electronic structure analysis through DFT provides insights into the molecule's reactivity. Global quantum descriptors, such as chemical potential (μ), global hardness (η), and the global electrophilicity index (ω), can be calculated. For the analogous compound 1-methyl-7-nitro-1H-indazole, these calculations help to characterize the molecule's behavior as an electrophile. researchgate.net Such analyses indicate that the electron-withdrawing nature of the nitro and chloro groups significantly influences the electronic properties of the indazole core.

Table 1: Calculated Global Reactivity Descriptors for Analogue Compound 1-Methyl-7-nitro-1H-indazole

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Chemical Potential | μ | -4.42 |

| Global Hardness | η | 3.39 |

| Global Electrophilicity | ω | 2.88 |

Data derived from theoretical studies on the 7-nitro analogue without the 3-chloro substitution. researchgate.net

DFT calculations are a reliable method for predicting spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Studies on the closely related 1-methyl-7-nitroindazole show that the calculated ¹H and ¹³C NMR chemical shifts are in good agreement with experimental data. researchgate.netarpgweb.com The presence of the electron-withdrawing nitro group typically results in a downfield shift (higher ppm) for nearby protons and carbons, an effect that can be precisely quantified through these calculations. arpgweb.com

Similarly, DFT can predict the vibrational (infrared) frequencies of the molecule. These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental IR spectra. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for Analogue Compound 1-Methyl-7-nitroindazole in CDCl₃

| Proton | Experimental δ (ppm) |

|---|---|

| H-3 | 8.13 |

| H-4 | 8.01 |

| H-5 | 7.21 |

| H-6 | 8.10 |

| N-CH₃ | 4.24 |

Experimental data for the 7-nitro analogue without the 3-chloro substitution. arpgweb.com Theoretical calculations provide values that closely correlate with these experimental findings. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution across a molecule. researchgate.net The MEP map visualizes regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

For nitro-aromatic compounds, MEP maps typically show a strong negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack and are key in forming hydrogen bonds. nih.govmdpi.com Conversely, positive potential (blue regions) is often located around the hydrogen atoms of the aromatic ring and the methyl group, highlighting their electrophilic character. This detailed view of charge distribution is fundamental for predicting how the molecule will interact with biological targets. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Intermolecular Interactions

To explore the potential of 3-chloro-1-methyl-7-nitro-1H-indazole as a chemical probe or therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict and analyze how the molecule (ligand) interacts with a specific biological target, such as an enzyme or receptor.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of 3-chloro-nitroindazole, docking studies have been performed to investigate their potential as inhibitors of enzymes like Leishmania trypanothione (B104310) reductase (TryR). nih.govresearchgate.net

The process involves optimizing the 3D structure of the ligand and placing it into the active site of the receptor, whose structure is often obtained from the Protein Data Bank (PDB). nih.gov The docking algorithm then samples numerous possible binding poses and scores them based on binding affinity. The results reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target. nih.govresearchgate.net

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the docked conformation in a simulated biological environment. nih.govresearchgate.net

In studies of related nitroindazole derivatives, MD simulations have been used to monitor the stability of the ligand-enzyme complex, with metrics like the root-mean-square deviation (RMSD) of the atoms being tracked to ensure the system reaches equilibrium. nih.govresearchgate.net Furthermore, advanced calculations like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to the MD simulation trajectory. nih.gov This provides a more accurate estimation of the binding free energy, validating the affinity and stability of the ligand-target interaction predicted by initial docking studies. nih.govresearchgate.net

Binding Free Energy Calculations (e.g., MM/GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a widely used method to estimate the free energy of binding of a ligand to a biological macromolecule. nih.gov This end-point method offers a balance between the accuracy of more rigorous alchemical free energy calculations and the speed of simpler docking scores. nih.gov The calculation involves taking snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex and calculating the free energy for the ligand, the protein, and the complex.

The binding free energy (ΔG_bind) is typically calculated as follows:

ΔG_bind = E_complex - (E_receptor + E_ligand)

This can be further decomposed into various energy terms:

ΔG_bind = ΔE_MM + ΔG_solv + TΔS

Where:

ΔE_MM represents the change in molecular mechanics energy in the gas phase, including internal energies, van der Waals interactions, and electrostatic interactions.

ΔG_solv is the change in solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA).

TΔS is the change in conformational entropy upon binding, which is computationally expensive and often omitted in relative binding energy comparisons, assuming it is similar for related compounds.

In a study on novel 3-chloro-6-nitro-1H-indazole derivatives, a close structural analogue to the subject of this article, MM/GBSA calculations were employed to understand the stability of the compounds when bound to the Leishmania trypanothione reductase (TryR) enzyme. nih.gov The results of such a study can provide crucial insights into the key interactions driving ligand binding. For this compound, a hypothetical MM/GBSA study against a relevant kinase or other protein target would yield a detailed breakdown of the energetic contributions to its binding affinity.

Table 1: Example of Decomposed Binding Free Energy from an MM/GBSA Calculation This table is illustrative and represents the type of data that would be generated in a hypothetical MM/GBSA study of this compound.

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| ΔG_bind | -45.8 ± 3.5 | Overall Binding Affinity |

| ΔE_vdw (van der Waals) | -55.2 ± 2.1 | Favorable |

| ΔE_elec (Electrostatic) | -20.5 ± 1.8 | Favorable |

| ΔG_polar (Polar Solvation) | +38.7 ± 2.5 | Unfavorable |

| ΔG_nonpolar (Nonpolar Solvation) | -8.8 ± 0.7 | Favorable |

This type of analysis would highlight that van der Waals and electrostatic interactions are the primary driving forces for binding, while the polar solvation energy opposes complex formation, a common finding in ligand-protein interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govdistantreader.org These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies). mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that relates a subset of the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

While no specific QSAR model for this compound has been published, studies on other indazole series have demonstrated the utility of this approach. For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been used to create steric and electrostatic maps that guide the design of more potent molecules. nih.gov Similarly, QSAR studies on hexahydro-indazole derivatives identified key topological parameters that correlate with antimicrobial activity. nih.gov

For a series of analogues of this compound, a QSAR model could reveal the importance of specific structural features. For example, the model might indicate that higher electrostatic potential on the nitro group and a specific range for the octanol-water partition coefficient (logP) are critical for activity.

Table 2: Example of Structural Descriptors Used in a Hypothetical QSAR Model This table is illustrative, showing typical descriptors that might be found to be important in a QSAR study of indazole analogues.

| Descriptor | Abbreviation | Description | Hypothetical Importance |

|---|---|---|---|

| Molecular Weight | MW | Total mass of the molecule. | Negative Correlation |

| Octanol-Water Partition Coefficient | logP | A measure of lipophilicity. | Parabolic Relationship |

| Topological Polar Surface Area | TPSA | Surface sum over all polar atoms. | Positive Correlation |

| Energy of the Highest Occupied Molecular Orbital | E_HOMO | Relates to the ability to donate electrons. | Negative Correlation |

| Dipole Moment | μ | A measure of the molecule's overall polarity. | Positive Correlation |

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry, particularly the use of Density Functional Theory (DFT), is a powerful tool for mapping out reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed mechanism can be constructed.

The key to this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and an energy minimum in all other directions. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the synthesis of the indazole core, several routes are possible. For example, a common method involves the intramolecular cyclization of a suitably substituted phenylhydrazine (B124118) derivative. DFT calculations can be used to compare different potential pathways. For instance, in the synthesis of other indazole derivatives, DFT has been used to investigate the regioselectivity of N-alkylation, suggesting that chelation or non-covalent interactions drive the formation of different isomers. researchgate.net

A theoretical study on the formation of this compound could investigate the final cyclization step. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility of a proposed reaction step under certain conditions.

Table 3: Example of Calculated Energies for a Hypothetical Reaction Step This table illustrates the type of data generated from transition state calculations for a key bond-forming step in the synthesis of the indazole ring.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (Precursor) | 0.0 | Starting material for the cyclization step. |

| Transition State (TS) | +22.5 | Activation energy barrier for the reaction. |

| Intermediate | -5.2 | A transient species formed after the transition state. |

| Product (Indazole Ring) | -15.8 | The final, thermodynamically stable cyclized product. |

Such a profile would indicate that the reaction is energetically favorable (exothermic) and has a moderate activation barrier, suggesting the reaction should proceed at a reasonable rate, perhaps with mild heating.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of Indazole Based Chemical Probes

Rationale for Indazole Scaffold Utilization in Chemical Probe Design

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds, including several approved drugs. nih.govresearchgate.net Its structural rigidity, synthetic tractability, and ability to engage in various non-covalent interactions make it an ideal framework for the design of chemical probes aimed at elucidating complex biological pathways.

The indazole moiety is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors. nih.govrsc.org Its structure is adept at mimicking the purine (B94841) core of ATP, enabling it to fit into the ATP-binding pocket of kinases and act as a competitive inhibitor. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition. nih.gov This has been successfully exploited in clinically approved drugs such as Axitinib and Pazopanib, which target vascular endothelial growth factor receptors (VEGFRs). nih.govresearchgate.net Beyond kinases, the versatile indazole scaffold has been employed to develop modulators for a wide range of other enzymes and receptors, including bacterial DNA gyrase, Aurora kinases, and enhancer of zeste homologue 2 (EZH2), demonstrating its broad utility in creating target-specific chemical probes. nih.govnih.govnih.gov The ability to functionalize the indazole ring at multiple positions allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for the intended biological target. nih.gov

Table 1: Examples of Indazole-Based Probes and Their Biological Targets

| Drug/Probe Name | Target Class | Specific Target(s) |

|---|---|---|

| Axitinib | Tyrosine Kinase | VEGFR-1, -2, -3 |

| Pazopanib | Tyrosine Kinase | VEGFR, PDGFR, c-Kit |

| Entrectinib | Tyrosine Kinase | TRK A/B/C, ROS1, ALK |

| Niraparib | Enzyme Modulator | PARP-1, PARP-2 |

| Granisetron | Receptor Antagonist | 5-HT3 Receptor |

The development of potent and selective chemical probes relies on the systematic exploration of chemical space around a core scaffold. The indazole nucleus is particularly amenable to this strategy, as it offers multiple vectors for chemical modification. nih.gov Medicinal chemists utilize techniques such as fragment-based drug discovery (FBDD) and structure-guided design to generate and optimize libraries of indazole derivatives. researchgate.netnih.govnih.gov By synthesizing analogues with diverse substituents at the C-3, C-5, C-6, C-7, N-1, and N-2 positions, researchers can systematically probe the structure-activity relationships (SAR) for a given target. nih.gov This exploration allows for the optimization of key properties such as ligand efficiency, selectivity, and cell permeability, transforming initial "hits" from screening campaigns into highly refined chemical probes for in vitro and in vivo studies. nih.gov

Structure-Activity Relationships Governing Molecular Recognition and Interaction (in vitro)

The specific substitution pattern on the indazole ring dictates its interaction with a biological target. For a compound like 3-chloro-1-methyl-7-nitro-1H-indazole, each substituent—the C-3 chloro, the N-1 methyl, and the C-7 nitro group—plays a distinct role in defining its pharmacological profile.

The C-3 position of the indazole ring is a critical site for modulating biological activity, and substitution at this position can significantly influence target engagement. mdpi.com The introduction of a chlorine atom, as seen in this compound, has several important implications. As an electron-withdrawing group, the chloro substituent can modulate the electronics of the entire ring system. mdpi.com Furthermore, its modest size and ability to act as a weak hydrogen bond acceptor allow it to occupy small hydrophobic pockets or interact with specific residues within a protein's active site. In SAR studies, the functionalization at C-3 has been shown to be pivotal for the inhibitory activity against targets like unc-51-like kinase 1 (ULK1). mdpi.com Additionally, 3-chloroindazoles serve as versatile synthetic intermediates, allowing for further diversification of the scaffold through cross-coupling reactions to explore a wider range of molecular interactions. mdpi.comchim.it

The N-alkylation of indazoles is a key strategic decision in chemical probe design, as it resolves the N1/N2 tautomeric ambiguity of the parent scaffold and introduces a substituent that can influence binding. nih.govrsc.org Methylation at the N-1 position, creating a 1-methyl-indazole, has several consequences for molecular recognition. Firstly, it caps (B75204) a potential hydrogen bond donor site, which can be crucial for achieving selectivity against off-targets where an N-H hydrogen bond is a key interaction. nih.gov Secondly, the methyl group itself can participate in favorable van der Waals or hydrophobic interactions within a lipophilic pocket of the target protein. nih.gov SAR studies on various enzyme inhibitors have demonstrated that substituents at the N-1 position can significantly affect potency. nih.gov The regioselective synthesis to exclusively obtain the N-1 alkylated isomer, which can be challenging, is critical for ensuring a homogenous compound for biological testing and establishing a clear SAR. nih.govrsc.org

A nitro group is a strong electron-withdrawing substituent that profoundly alters the electronic landscape of the indazole ring. Placing a nitro group at the C-7 position can significantly impact the molecule's binding affinity and selectivity. The electron-withdrawing nature of the C-7 nitro group can influence the acidity of any remaining N-H protons and modulate the hydrogen-bonding capabilities of the pyrazole (B372694) portion of the scaffold. A prominent example highlighting the role of this specific substitution is 7-nitroindazole (B13768) itself, which is known as a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS) over other isoforms. nih.gov This selectivity is attributed, in part, to the specific electronic and steric properties conferred by the C-7 nitro group, demonstrating its critical contribution to achieving high ligand efficiency and a desirable selectivity profile. nih.gov

Table 2: Summary of Substituent Effects on Indazole Scaffolds in Probe Design

| Position | Substituent | General Role in Molecular Interaction | Potential SAR Impact |

|---|---|---|---|

| C-3 | Chloro | Electron-withdrawing; occupies small hydrophobic pockets; acts as a weak H-bond acceptor. | Modulates ring electronics; can be critical for orienting the ligand in the binding site; provides a handle for further synthetic elaboration. |

| N-1 | Methyl | Caps H-bond donor site; provides a fixed tautomeric form; engages in hydrophobic interactions. | Enhances selectivity by preventing unwanted H-bonds; improves binding affinity through favorable van der Waals contacts. |

Systematic Substituent Effects on the Indazole Ring System

No research is available that specifically details the systematic effects of the chloro, methyl, and nitro substituents at the 3, 1, and 7 positions, respectively, of the indazole ring on its biological activity. Structure-activity relationship (SAR) studies have been conducted on other indazole derivatives, but this information is not applicable to the specific compound .

Biochemical Assay Development for Mechanistic Insights (in vitro)

There are no published biochemical assays that have been developed or utilized to investigate the mechanistic insights of this compound.

Enzyme Kinetic Studies

No enzyme kinetic studies have been reported for this compound. Consequently, there is no data available for its IC50 or Ki values against enzymes such as Leishmania trypanothione (B104310) reductase, EGFR, EZH1/2, or Akt.

Interactive Data Table: Enzyme Inhibition Data for this compound (Data Not Available)

| Target Enzyme | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| No data available for this compound. |

Receptor Binding Assays and Ligand Displacement Studies

There is no information in the scientific literature regarding receptor binding assays or ligand displacement studies involving this compound.

Cell-Free Biochemical Pathway Assays

No studies have been published that utilize cell-free biochemical pathway assays to evaluate the effects of this compound.

Elucidation of Molecular Mechanisms in Biological Systems (in vitro)

The molecular mechanisms of action for this compound in biological systems have not been elucidated.

Identification of Specific Molecular Targets and Binding Sites

Specific molecular targets and their corresponding binding sites for this compound have not been identified in any published research.

Investigation of Covalent Adduct Formation (if applicable)

The potential for this compound to form covalent adducts with its biological targets is an important consideration in its mechanistic evaluation. Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action. youtube.com The chemical structure of this compound contains features that could potentially engage in covalent bond formation, most notably the nitroaromatic group.

Nitroaromatic compounds are known to be susceptible to metabolic reduction, particularly in hypoxic environments, to form highly reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. These reactive species can then form covalent adducts with cellular nucleophiles, including proteins and DNA. brieflands.com This mechanism of action is central to the antimicrobial activity of nitroimidazole drugs like metronidazole. nih.gov

Furthermore, recent research has highlighted the ability of the nitro group to act as a "masked electrophile". nih.govnih.gov In this mechanism, the nitro group can be activated within an enzyme's active site, for example, by conversion to its nitronic acid tautomer. This activated form can then react with a nucleophilic residue, such as cysteine, to form a covalent thiohydroximate adduct. nih.govnih.gov This represents a novel strategy for the design of targeted covalent inhibitors. nih.gov

While there is no direct evidence of this compound itself forming covalent adducts, the presence of the 7-nitro group suggests that this is a plausible mechanism of action, particularly if its biological target possesses a suitably positioned nucleophilic residue in its binding site. The reactivity of the nitro group in this context would be a key area for investigation.

To determine if this compound acts as a covalent inhibitor, the following experimental approaches could be employed:

Mass Spectrometry: To detect a mass shift in the target protein corresponding to the covalent attachment of the compound.

Dialysis or Washout Experiments: To assess whether the inhibitory effect of the compound is reversible or irreversible.

Activity-Based Protein Profiling: Using a tagged version of the compound to identify its covalent binding partners in a complex biological sample.

The potential for covalent modification adds a layer of complexity to the pharmacological profile of this compound and warrants further investigation to fully understand its biological effects.

Development and Application of this compound Analogues as Research Tools

Analogues of this compound, particularly those based on the 7-nitroindazole scaffold, have been developed and utilized as valuable research tools to probe various biological pathways. The most prominent application of these compounds is in the study of nitric oxide (NO) signaling.

7-Nitroindazole (7-NI) is a well-established and widely used selective inhibitor of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. biotium.comnih.gov This selectivity has made 7-NI and its derivatives indispensable tools for dissecting the specific roles of nNOS in physiological and pathophysiological processes. For example, 7-NI has been used to investigate the involvement of nNOS-derived NO in neurotransmission, neurotoxicity, and the behavioral effects of psychoactive drugs. nih.govnih.gov

The development of analogues of 7-NI has aimed to improve its potency, selectivity, and pharmacokinetic properties. For instance, structure-activity relationship (SAR) studies have shown that the position of the nitro group is critical for activity, with 4-nitro and 7-nitro substitution being more favorable than substitution at the 5 or 6 positions for mutagenic activity in certain assays. nih.gov

The application of nitroaromatic compounds as research tools also extends to their use in developing fluorescent probes. The nitro group can act as a fluorescence quencher in a probe's "off" state. Upon enzymatic reduction of the nitro group by a specific nitroreductase, a highly fluorescent "on" state is generated. mdpi.com This principle has been used to design probes for imaging nitroreductase activity in living cells and in vivo, which is relevant for studying hypoxic conditions and for gene-directed enzyme prodrug therapy. mdpi.com While not directly involving an indazole core, this demonstrates the utility of the nitroaromatic moiety in the design of chemical probes.

The synthesis of various derivatives of 3-chloro-1-methyl-1H-indazole (without the nitro group) has been reported, exploring the substitution at the 3-position with various amino acids and other heterocyclic moieties to generate a library of compounds with potential biological activities. researchgate.net Similarly, derivatives of the isomeric 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as antileishmanial agents, with molecular modeling used to understand their structure-activity relationships. nih.govresearchgate.net These studies provide a foundation for the further development of this compound analogues as potential chemical probes for a variety of biological targets.

Below is a data table summarizing the applications of some 7-nitroindazole analogues as research tools.

| Compound/Analogue | Application | Key Findings |

| 7-Nitroindazole (7-NI) | Selective nNOS inhibitor | Used to study the role of nNOS in neurotoxicity and drug-induced behavioral changes. nih.govnih.gov |

| 3-Bromo-7-nitroindazole | NOS inhibitor | More potent inhibitor of nNOS and iNOS compared to 7-NI. researchgate.net |

| Nitroaromatic-based probes | Fluorescent probes for nitroreductase | Enable imaging of hypoxic conditions and enzyme activity in biological systems. mdpi.com |

Future Perspectives and Advanced Research Directions

Innovations in Synthetic Methodologies for Complex Indazole Architectures

The development of novel and efficient synthetic methods is paramount to expanding the diversity of accessible indazole derivatives. While classical methods for indazole synthesis have been well-established, contemporary research is focused on creating more complex and functionally dense architectures with greater control over regioselectivity and stereoselectivity.

One of the most promising areas of innovation lies in the realm of C-H functionalization . This strategy allows for the direct modification of the indazole core and its substituents, bypassing the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has enabled the introduction of a wide array of functional groups at previously inaccessible positions on the indazole ring. These methods are not only more atom-economical but also provide access to novel chemical space.

Photoredox catalysis is another emerging frontier that is revolutionizing the synthesis of complex indazoles. By harnessing the energy of visible light, photoredox catalysts can facilitate a variety of transformations under mild reaction conditions. This includes novel cyclization strategies and the introduction of functional groups through radical-mediated pathways, offering new avenues for the construction of intricate indazole-containing molecules.

Furthermore, the adoption of flow chemistry is poised to accelerate the synthesis and optimization of indazole derivatives. Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and greater scalability. This technology is particularly well-suited for the exploration of novel reaction conditions and the rapid generation of compound libraries for screening purposes.

| Synthetic Innovation | Description | Potential Advantages |

| C-H Functionalization | Direct modification of C-H bonds on the indazole scaffold. | Increased atom economy, access to novel derivatives, reduced synthetic steps. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to drive chemical reactions. | Mild reaction conditions, unique reactivity, access to radical pathways. |

| Flow Chemistry | Performing chemical reactions in a continuous-flow reactor. | Enhanced safety, improved scalability, precise control over reaction parameters. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, molecular diversity, operational simplicity. |

Integration of Artificial Intelligence and Machine Learning in Indazole Design

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of drug discovery and materials science. nih.govastrazeneca.com In the context of indazole chemistry, these computational tools offer unprecedented opportunities to accelerate the design-make-test-analyze cycle. nih.gov

De novo drug design algorithms, powered by deep learning, can generate novel indazole structures with desired physicochemical and pharmacological properties. mdpi.com By learning from vast datasets of known bioactive molecules, these models can propose new scaffolds and substitution patterns that are likely to exhibit high affinity and selectivity for a specific biological target. This in silico approach can significantly reduce the time and resources required for lead identification.

Predictive modeling is another key application of AI and ML in indazole research. Machine learning models can be trained to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET). researchgate.net These predictions can be used to prioritize which virtual compounds should be synthesized and tested, thereby increasing the success rate of drug discovery campaigns.

Furthermore, AI is being employed to tackle the challenges of synthetic route prediction . Retrosynthesis algorithms can analyze a target indazole molecule and propose a step-by-step synthetic pathway. nih.gov This can assist chemists in designing more efficient and cost-effective syntheses for novel and complex indazole derivatives.

| AI/ML Application | Description | Impact on Indazole Research |

| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new indazole-based drug candidates. mdpi.com |

| Predictive Modeling | Prediction of bioactivity, toxicity, and pharmacokinetic properties. | Prioritization of compounds for synthesis and testing, reducing attrition rates. |

| Synthetic Route Prediction | Proposing efficient synthetic pathways for target molecules. | Optimization of chemical synthesis and reduction of development costs. nih.gov |

Exploration of Novel Mechanistic Paradigms for Indazole-Derived Chemical Probes

Indazole-based molecules are increasingly being utilized as chemical probes to investigate complex biological processes. These specialized tools are designed to selectively interact with a specific protein or pathway, allowing researchers to elucidate its function in health and disease. nih.gov The future of this field lies in the development of indazole probes that operate through novel and sophisticated mechanisms of action.

One area of intense interest is the design of covalent probes . Unlike traditional reversible inhibitors, covalent probes form a permanent bond with their target protein. This can lead to enhanced potency and prolonged duration of action. The development of indazole-based covalent probes requires a deep understanding of the target protein's structure and the incorporation of a reactive "warhead" onto the indazole scaffold.

Photopharmacology represents another exciting frontier. Photo-switchable indazole derivatives can be designed to exist in two or more isomeric forms that can be interconverted using light of specific wavelengths. If these isomers possess different biological activities, it becomes possible to control the activity of the probe with high spatial and temporal precision. This technology has the potential to revolutionize the study of dynamic biological processes.

The development of degrader probes , such as those utilized in Proteolysis Targeting Chimeras (PROTACs), is also a rapidly advancing area. These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker. By bringing the target protein into proximity with the E3 ligase, the probe induces the ubiquitination and subsequent degradation of the target protein. Indazole-based ligands could be incorporated into such constructs to target specific proteins for degradation.

Advancements in High-Throughput Screening and Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical probe development, enabling the rapid testing of large compound libraries against a biological target of interest. nih.govdndi.org Future advancements in HTS technology will further accelerate the discovery of novel indazole-based bioactive molecules.

The miniaturization and automation of screening assays are leading to the development of ultra-high-throughput screening (uHTS) platforms that can test millions of compounds in a short period of time. nih.gov This increase in throughput allows for the exploration of larger and more diverse chemical libraries, increasing the probability of finding novel indazole hits.

The integration of DNA-encoded libraries (DELs) with HTS is another significant advancement. DEL technology involves the synthesis of massive libraries of compounds where each molecule is attached to a unique DNA barcode. This allows for the simultaneous screening of billions of compounds in a single experiment, dramatically increasing the scale of chemical space that can be explored.

| HTS Advancement | Description | Impact on Indazole Discovery |

| Ultra-High-Throughput Screening (uHTS) | Miniaturized and automated screening of millions of compounds. | Faster and more comprehensive exploration of indazole chemical space. |

| Phenotypic Screening | Assessing the effect of compounds on cellular or organismal phenotypes. | Identification of indazoles with novel mechanisms of action. |

| DNA-Encoded Libraries (DELs) | Screening of massive compound libraries tagged with DNA barcodes. | Access to unprecedented chemical diversity for hit identification. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-chloro-1-methyl-7-nitro-1H-indazole, and how can purity be optimized?

- Methodological Answer : A practical approach involves bromination/chlorination of substituted benzonitriles followed by cyclization. For example, 3-bromo-2,6-dichlorobenzonitrile can undergo nitro-group introduction via nitration, followed by indazole ring closure using hydrazine derivatives. Key steps include controlled temperature (0–25°C) and purification via column chromatography (e.g., ethyl acetate/hexane) or recrystallization (e.g., chloroform/methanol). Purity validation via qNMR and GCMS is critical to minimize dibromo byproducts .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (SHELXT for space-group determination, SHELXL for refinement) to solve structures. Anisotropic displacement parameters (ADPs) for non-H atoms and Hirshfeld surface analysis validate intermolecular interactions (e.g., C–H···O/N contacts). Compare bond lengths/angles with DFT-optimized geometries to confirm accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135/HSQC experiments. For nitro groups, expect deshielded aromatic protons (δ 8.0–8.5 ppm).

- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine’s A+2 peak).

- IR : Identify NO2 asymmetric stretching (~1520 cm⁻¹) and C–Cl stretches (~750 cm⁻¹).

- UV-Vis : Monitor π→π* transitions for nitro-aromatic systems (λmax ~300–350 nm) .

Advanced Research Questions

Q. How do positional isomers (e.g., 5-nitro vs. 7-nitro) influence biological activity and crystallization behavior?

- Methodological Answer : Compare crystallographic data (e.g., 3-chloro-1-methyl-5-nitro-1H-indazole in vs. 7-nitro derivatives). The nitro group’s position alters hydrogen-bonding networks (e.g., 7-nitro may form stronger C–H···O interactions). Biologically, 7-nitroindazoles are known neuronal nitric oxide synthase (nNOS) inhibitors, while 5-nitro isomers may exhibit divergent binding affinities. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and validate via enzyme inhibition assays .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

- Methodological Answer :